molecular formula C24H28FN3O10 B601389 Levofloxacin Glucuronide CAS No. 160962-46-9

Levofloxacin Glucuronide

Cat. No. B601389
M. Wt: 537.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . It is the left-handed isomer of the medication ofloxacin .


Molecular Structure Analysis

Levofloxacin’s polymorphism has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .


Physical And Chemical Properties Analysis

Levofloxacin’s polymorphism has been intensively studied. The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .

Scientific Research Applications

  • Antibacterial Activity and Therapeutic Efficacy : Levofloxacin is noted for its potent antibacterial activity against a range of Gram-positive and Gram-negative organisms. It's effective in treating various infections including respiratory, genitourinary, obstetric, gynecological, skin, and soft tissue infections (Davis & Bryson, 1994).

  • Environmental Impact and Degradation : Research has explored its degradation through methods like the electro-Fenton-pyrite process, highlighting the environmental impact and possible treatment for levofloxacin contamination in natural waters (Barhoumi et al., 2015).

  • Use in Veterinary Medicine : While its use is limited or banned in certain regions for veterinary purposes, studies have examined its pharmacokinetics, efficacy, and drug depletion in animal tissues, suggesting its potential utility in veterinary medicine under specific conditions (Sitovs, Sartini & Giorgi, 2021).

  • Pharmacokinetics and Dosage Forms : Studies have also delved into the pharmacokinetics of levofloxacin, including its serum and sputum concentrations in patients, to optimize dosing and treatment strategies (Cazzola et al., 2005).

  • Toxicity and Adverse Effects : Research has indicated potential toxic effects, such as hepatotoxicity, nephrotoxicity, and impact on spermatogenesis in mammals, underlining the importance of understanding its safe usage limits (Ara et al., 2020).

  • Therapeutic Drug Monitoring : The development of population pharmacokinetic models and limited sampling strategies for levofloxacin in tuberculosis patients highlight its role in personalized medicine and improving treatment outcomes (van den Elsen et al., 2018).

  • Molecular Interactions : Studies have also focused on its molecular interactions, such as the interaction between Levofloxacin, DNA, and Cu2+, providing insights into its mechanism of action at the molecular level (Song, He & Cai, 2004).

Future Directions

There is ongoing research into the effects of modifications to the Levofloxacin structure, such as the effect of changing the carbonyl into thiocarbonyl . Further studies are needed to understand the implications of these modifications on the drug’s efficacy and safety .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUZKDACXKMSN-VVQRKAEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857927
Record name 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin Glucuronide

CAS RN

160962-46-9
Record name 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Hemeryck, R Mamidi, M Bottacini, D Macpherson… - Xenobiotica, 2006 - Taylor & Francis
… In the faeces, the major analyte was a polar metabolite, tentatively identified as a levofloxacin glucuronide. The in vitro plasma protein binding was low (on average 11.2%) and …
Number of citations: 20 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.